molecular formula C14H11N B8526760 2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile

2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile

Cat. No. B8526760
M. Wt: 193.24 g/mol
InChI Key: WOQCJIUGLUOXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1,2-Dihydroacenaphthylen-1-yl)acetonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-1-yl)acetonitrile

InChI

InChI=1S/C14H11N/c15-8-7-11-9-12-5-1-3-10-4-2-6-13(11)14(10)12/h1-6,11H,7,9H2

InChI Key

WOQCJIUGLUOXHC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The catalyst is prepared starting from 55 mg of PdCl2 in 5 ml of methanol treated with 25 mg of sodium borohydride. After 15 minutes' stirring, the compound obtained in Step A (1 g, 5.23.10−3 mol), diluted with methanol (15 ml), is incorporated. The mixture is purged with argon and placed under hydrogen. After 3 days' hydrogenation, the reaction mixture is filtered over Celite, rinsed and then evaporated under reduced pressure. The title product is isolated in the form of a light brown oil.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
compound
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
55 mg
Type
catalyst
Reaction Step Four

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